molecular formula C19H21N5O4 B11197346 7-(4-methoxyphenyl)-5-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-(4-methoxyphenyl)-5-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11197346
M. Wt: 383.4 g/mol
InChI Key: ROKGHLLCNCIYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methoxyphenyl group, a methyl group, and a morpholinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a substituted hydrazine, which is then reacted with a suitable aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the triazolopyrimidine core. Subsequent functionalization steps introduce the methoxyphenyl, methyl, and morpholinyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and efficient scaling up of the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including reflux and room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms

Scientific Research Applications

7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIMIDIN-3-ONE: A similar compound with a different triazolopyrimidine isomer.

    7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-D]PYRIMIDIN-3-ONE: Another isomer with a different arrangement of the triazole and pyrimidine rings.

Uniqueness

The uniqueness of 7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE lies in its specific arrangement of functional groups and the resulting chemical and biological properties. The presence of the methoxyphenyl, methyl, and morpholinyl groups, along with the triazolopyrimidine core, imparts unique reactivity and biological activity to the compound. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C19H21N5O4/c1-13-20-16(14-3-5-15(27-2)6-4-14)11-17-21-23(19(26)24(13)17)12-18(25)22-7-9-28-10-8-22/h3-6,11H,7-10,12H2,1-2H3

InChI Key

ROKGHLLCNCIYCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.